

Application Notes and Protocols: Synthesis of Fluorinated Pyrrolidine Derivatives

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Compound of Interest

Compound Name: (s)-3-Fluoropyrrolidine
hydrochloride

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Introduction

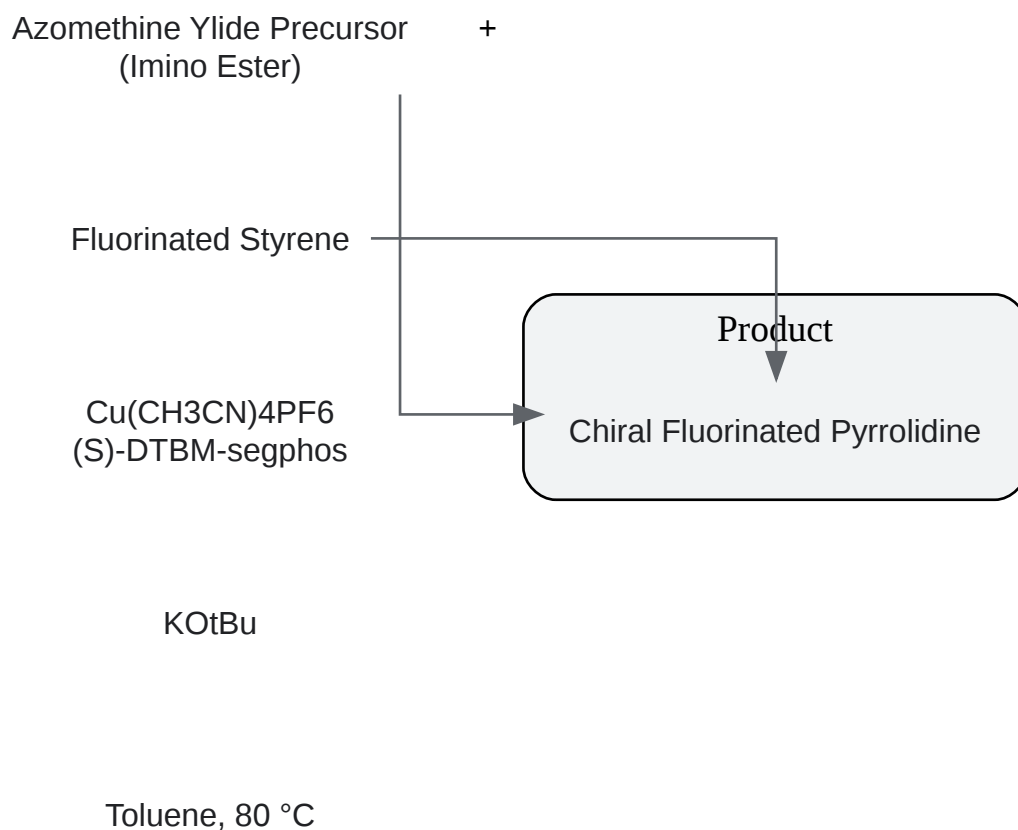
Fluorinated pyrrolidine derivatives are of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into the pyrrolidine scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds, focusing on modern and efficient methodologies. The information is intended to guide researchers in the practical synthesis and exploration of novel fluorinated pyrrolidine-based chemical entities.

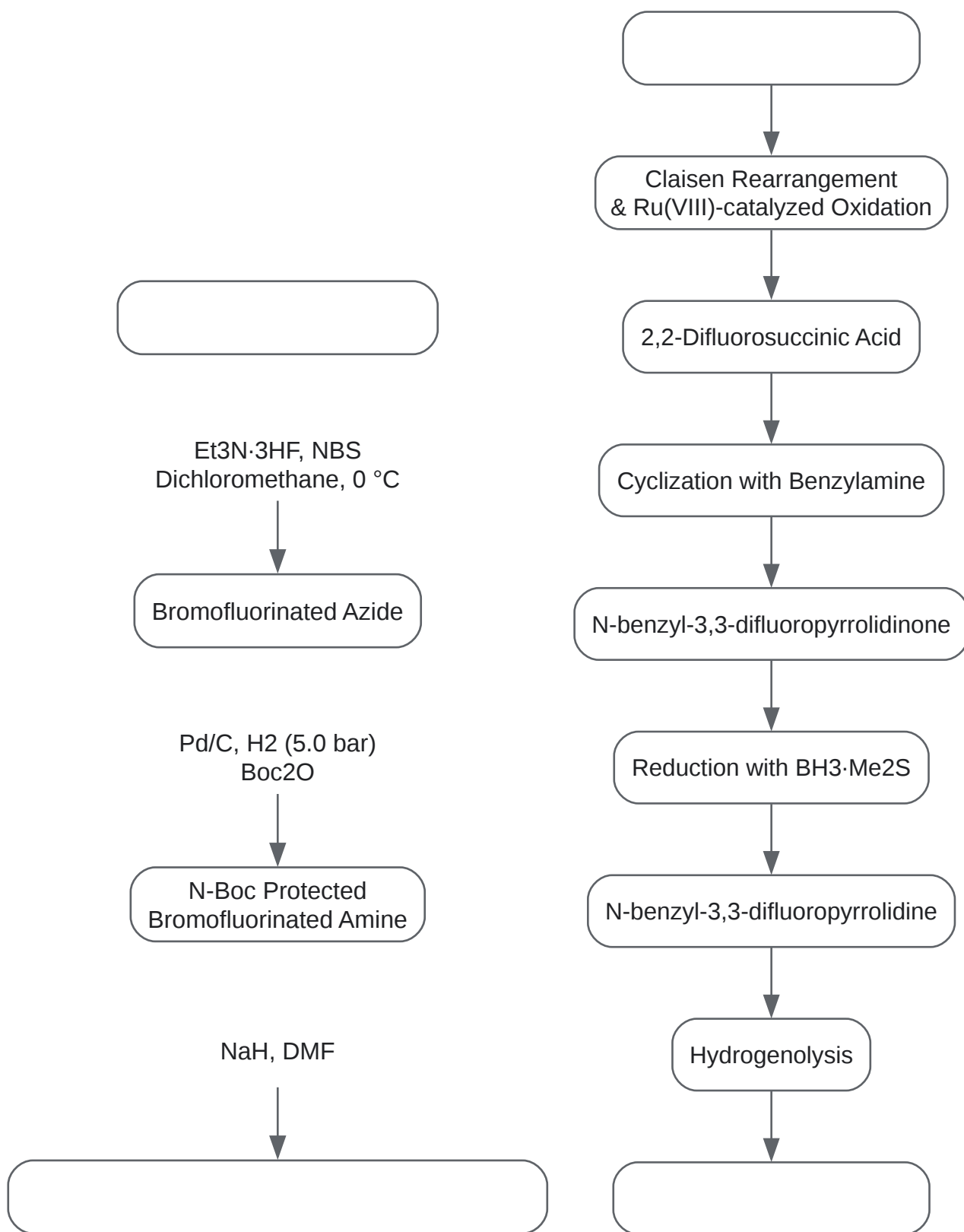
I. Asymmetric Synthesis of 3,3-Difluoro- and 3,3,4-Trifluoropyrrolidines via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

This section details an efficient method for the enantioselective synthesis of chiral 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyll derivatives. The key step is a Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes. This method offers high yields and excellent stereoselectivities.^{[1][2][3]}

Reaction Scheme:

A general representation of the copper-catalyzed 1,3-dipolar cycloaddition is shown below:





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References

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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
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